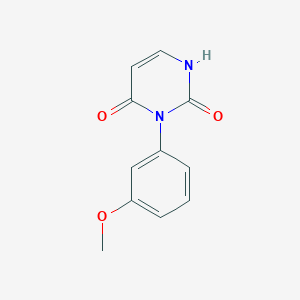
3-Bromo-5-isopropyl-1-methyl-1H-pyrazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Bromo-5-isopropyl-1-methyl-1H-pyrazole: is a heterocyclic compound belonging to the pyrazole family Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-5-isopropyl-1-methyl-1H-pyrazole typically involves the cyclization of appropriate precursors. One common method is the reaction of 3-bromo-1-methyl-1H-pyrazole with isopropyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-quality products .
Analyse Chemischer Reaktionen
Types of Reactions: 3-Bromo-5-isopropyl-1-methyl-1H-pyrazole undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding pyrazole oxides or reduction to yield pyrazole derivatives with different functional groups.
Cycloaddition Reactions: It can participate in cycloaddition reactions to form more complex heterocyclic structures.
Common Reagents and Conditions:
Substitution Reactions: Reagents like sodium azide, potassium thiolate, or alkoxide in polar solvents.
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Major Products:
- Substituted pyrazoles with various functional groups.
- Pyrazole oxides and reduced pyrazole derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: 3-Bromo-5-isopropyl-1-methyl-1H-pyrazole is used as a building block in the synthesis of more complex heterocyclic compounds. It serves as a precursor for the preparation of pyrazolo[1,5-a]pyrimidines and other fused ring systems .
Biology and Medicine: It is investigated for its antimicrobial, anti-inflammatory, and anticancer properties .
Industry: In the industrial sector, this compound is used in the development of agrochemicals, dyes, and materials science .
Wirkmechanismus
The mechanism of action of 3-Bromo-5-isopropyl-1-methyl-1H-pyrazole involves its interaction with specific molecular targets. The bromine atom and the pyrazole ring can form hydrogen bonds and π-π interactions with enzymes and receptors. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Vergleich Mit ähnlichen Verbindungen
- 3-Bromo-1-methyl-1H-pyrazole
- 5-Bromo-3-isopropyl-1-methyl-1H-pyrazole
- 3-Isopropyl-1-methyl-1H-pyrazole
Comparison: 3-Bromo-5-isopropyl-1-methyl-1H-pyrazole is unique due to the specific positioning of the bromine, isopropyl, and methyl groups on the pyrazole ring. This unique structure imparts distinct reactivity and biological activity compared to other similar compounds. For example, the presence of the bromine atom at the 3-position enhances its ability to undergo substitution reactions, while the isopropyl group at the 5-position influences its steric and electronic properties .
Eigenschaften
Molekularformel |
C7H11BrN2 |
|---|---|
Molekulargewicht |
203.08 g/mol |
IUPAC-Name |
3-bromo-1-methyl-5-propan-2-ylpyrazole |
InChI |
InChI=1S/C7H11BrN2/c1-5(2)6-4-7(8)9-10(6)3/h4-5H,1-3H3 |
InChI-Schlüssel |
IHOZESRMNJHYCI-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)C1=CC(=NN1C)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[2-(Methylamino)-1,2,3,4-tetrahydronaphthalen-2-yl]methanol](/img/structure/B13327698.png)
![8,8,9-Trimethyl-1,4,9-triazaspiro[5.5]undecan-5-one](/img/structure/B13327704.png)
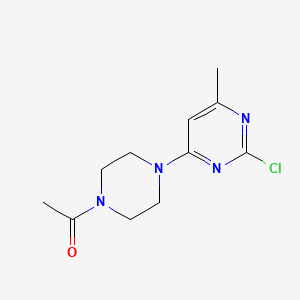
![6-(6-Chloropyridin-3-yl)-2-oxa-5,7-diazaspiro[3.4]oct-5-en-8-one](/img/structure/B13327719.png)
![2,2-Difluoro-5-azaspiro[3.5]nonane](/img/structure/B13327721.png)

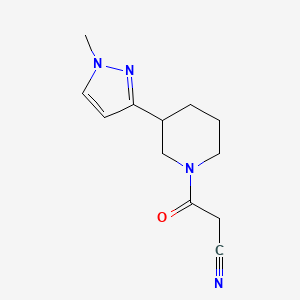
![5-[(2,2-difluoroethyl)amino]-1,3-dimethyl-1H-pyrazole-4-carboxylic acid](/img/structure/B13327730.png)
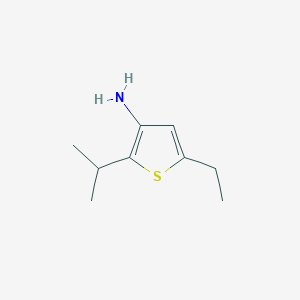
![6-Oxa-2-azaspiro[3.4]octan-8-one hydrochloride](/img/structure/B13327743.png)
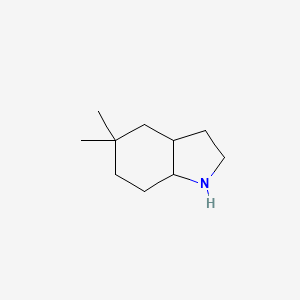
![Ethyl (S)-2-(7-hydroxy-1,2,3,4-tetrahydrocyclopenta[b]indol-3-yl)acetate](/img/structure/B13327764.png)
![tert-Butyl 5-hydroxy-2-methyl-3-oxo-2,9-diazaspiro[5.5]undecane-9-carboxylate](/img/structure/B13327781.png)
